Pyridinyl acrylonitrile

Description

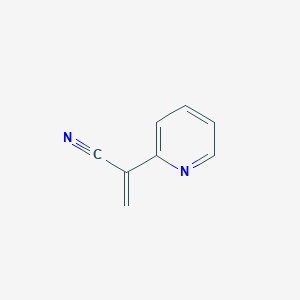

Pyridinyl acrylonitrile is a specialized acrylonitrile derivative featuring a pyridine ring directly attached to the acrylonitrile moiety. This structure combines the electron-deficient nature of pyridine with the reactive nitrile group, making it a versatile intermediate in pharmaceuticals and agrochemicals. Aryl acrylonitriles, including pyridinyl variants, are pivotal in medicinal chemistry due to their ability to participate in diverse synthetic pathways, such as cycloadditions and nucleophilic substitutions . For instance, compounds like phenyl pyridyl acetonitrile (CAS 5005-36-7) exemplify this class, often serving as precursors for bioactive molecules .

Properties

CAS No. |

156789-16-1 |

|---|---|

Molecular Formula |

C8H6N2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

2-pyridin-2-ylprop-2-enenitrile |

InChI |

InChI=1S/C8H6N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1H2 |

InChI Key |

DEXXYPDBBNCCDD-UHFFFAOYSA-N |

SMILES |

C=C(C#N)C1=CC=CC=N1 |

Canonical SMILES |

C=C(C#N)C1=CC=CC=N1 |

Synonyms |

2-Pyridineacetonitrile,alpha-methylene-(9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Knoevenagel Condensation

Pyridinyl acrylonitriles are synthesized via Knoevenagel condensation , reacting pyridinecarbaldehydes with malononitrile in the presence of a base (e.g., piperidine). This method yields high-purity products under mild conditions (room temperature, 12–24 hours).

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyridine-4-carbaldehyde + Malononitrile | Piperidine | RT, 24h | 85–92% |

The reaction mechanism involves deprotonation of malononitrile, followed by nucleophilic attack on the aldehyde and subsequent elimination of water.

Palladium-Catalyzed α-Alkenylation

Aryl acrylonitriles, including pyridinyl derivatives, are synthesized via Pd/NIXANTPHOS-catalyzed α-alkenylation . This method couples arylacetonitriles with vinyl halides/triflates under mild conditions :

| Substrate | Catalyst System | Conditions | Yield | Scope |

|---|---|---|---|---|

| Arylacetonitrile + Vinyl Bromide | Pd(OAc)₂/NIXANTPHOS, NaOBu | 80°C, 12h | Up to 95% | 21 examples, including pyridinyl derivatives |

Key advantages include avoidance of hazardous cyanide reagents and scalability (gram-scale demonstrated) . Post-synthetic modifications include:

-

Selective reduction of the nitrile group to amines.

-

Hydrolysis to carboxylic acids.

Nucleophilic Addition

The nitrile group undergoes nucleophilic additions:

-

Hydrolysis : Forms amides or carboxylic acids under acidic/basic conditions .

-

Grignard Reagents : Add to the nitrile, yielding ketones after workup.

Electrophilic Substitution

The pyridine ring directs electrophiles to specific positions:

-

Nitration : Occurs at the meta position due to the electron-withdrawing nitrile .

-

Sulfonation : Requires harsh conditions (fuming H₂SO₄, 150°C) .

Cyclization Reactions

Pyridinyl acrylonitriles participate in cyclization to form bioactive heterocycles:

-

Imidazo[4,5-b]pyridines : Synthesized via condensation with amines, showing potent anticancer (IC₅₀: 1.2–5.3 μM vs. pancreatic cancer) and antioxidant activity (FRAP: 3200–5235 mmol Fe²⁺/mmol) .

-

Pyridine Ring Expansion : Reacts with alkynes or nitriles in the presence of cobalt catalysts to form larger aromatic systems .

Oxidation

-

The acrylonitrile moiety oxidizes to pyridinecarboxylic acids using KMnO₄ or CrO₃.

-

Pyridine N-oxides form under mild oxidative conditions (e.g., H₂O₂/AcOH), enhancing solubility and bioactivity .

Reduction

-

Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) converts –C≡N to –CH₂NH₂ .

-

Double Bond Reduction : Selective hydrogenation yields saturated pyridinyl propanenitriles .

Metal Complexation and Insertion

Pyridinyl acrylonitriles act as ligands in coordination chemistry:

-

Palladium Complexes : Form N-bound adducts (e.g., [Pd(Me)(NCCH=CH₂)(L)]⁺) that undergo insertion reactions with alkenes .

-

Copper-Mediated Cyclizations : Generate polysubstituted pyridines via β-enaminone intermediates .

Antioxidant and Biological Activity

Derivatives exhibit dual bioactivity :

-

Antioxidant Capacity : Trihydroxy derivatives show superior radical scavenging (DPPH assay) due to stable O–H···O- intermediates .

-

Antiproliferative Effects : Compound 55 (dihydroxy-bromo-substituted) inhibits pancreatic adenocarcinoma (IC₅₀: 1.2 μM) with no toxicity to normal cells .

Table 1: Synthetic Methods for Pyridinyl Acrylonitriles

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel | Pyridinecarbaldehyde + Malononitrile | Piperidine, RT | 85–92% | |

| Pd-Catalyzed Alkenylation | Arylacetonitrile + Vinyl Bromide | Pd/NIXANTPHOS, 80°C | ≤95% |

Table 2: Bioactivity of Selected Derivatives

| Compound | Anticancer IC₅₀ (μM) | FRAP (mmol Fe²⁺/mmol) | Key Substituents |

|---|---|---|---|

| 55 | 1.2 (Capan-1) | 5235 | Dihydroxy, Bromo |

| 3aa | 5.3 (Capan-1) | 3200 | Monohydroxy |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity: Benzothiophene Acrylonitrile Derivatives

Benzothiophene acrylonitrile derivatives, structurally analogous to natural combretastatins, demonstrate potent anticancer activity. Key compounds include:

- Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31)

- Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32)

- E-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (33)

These derivatives exhibit GI50 values ranging from <10 nM to >100 nM across 60 human cancer cell lines. Notably, they overcome P-glycoprotein (P-gp)-mediated drug resistance, a common limitation in chemotherapy .

Table 1: Anticancer Activity of Acrylonitrile Derivatives

| Compound | GI50 Range | Key Advantage | Reference |

|---|---|---|---|

| Benzothiophene acrylonitrile (31) | <10–100 nM | Overcomes P-gp resistance | |

| Pyridinyl acrylonitrile | N/A | Synthetic versatility |

Kinase Inhibition: Pyrrolo-Pyridinyl Acrylamides

Pyrrolo[2,3-d]pyridinyl acrylamides, such as those disclosed in recent patents, act as Janus kinase (JAK) inhibitors. These compounds leverage the pyridine ring’s electron-withdrawing properties to enhance binding affinity. For example, derivatives with acrylamide substituents show promise in autoimmune disease treatment . This compound could serve as a precursor for such molecules, though direct kinase inhibition data are currently lacking.

Physicochemical Properties

Chromatographic studies reveal that pyridinyl-containing stationary phases exhibit distinct retention behaviors in supercritical fluid chromatography (SFC) and normal-phase liquid chromatography (NPLC). Polar interactions dominate on pyridinyl phases, akin to hydroxyphenyl columns, suggesting this compound derivatives may exhibit higher polarity compared to nonpolar analogs like benzothiophene acrylonitriles .

Table 2: Physicochemical Comparison

| Property | This compound | Benzothiophene Acrylonitrile |

|---|---|---|

| Polarity | High (polar interactions) | Moderate |

| Solubility | Likely hydrophilic | Lipophilic |

| Synthetic Applications | Drug intermediates | Anticancer leads |

Q & A

Basic: What are the recommended methods for synthesizing pyridinyl acrylonitrile derivatives, and how can reaction parameters be optimized?

Methodological Answer:

this compound derivatives, such as 2-(3,4′-dimethoxyphenyl)-1-(3″-pyridinyl)acrylonitrile (Tyrphostin RG 13022), are typically synthesized via nucleophilic substitution or condensation reactions. Optimization involves:

- Solvent Selection : Polar aprotic solvents like DMF or ethanol enhance solubility and reaction efficiency .

- Temperature Control : Reactions are often conducted at moderate temperatures (e.g., 60–80°C) to balance reaction rate and side-product formation.

- Catalysts/Initiators : Azobisisobutyronitrile (AIBN) is commonly used for radical-initiated copolymerization .

- Real-Time Monitoring : Fourier transform infrared (FTIR) spectroscopy enables in-situ tracking of monomer conversion .

Basic: Which analytical techniques are most effective for characterizing this compound purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms structural integrity and quantifies copolymer composition at low conversions (<10%) .

- Mass Spectrometry (MS) : Validates molecular weight and detects impurities (e.g., m/z = 53 for acrylonitrile fragments) .

- Chromatography (HPLC/GC) : Ensures separation from interfering peaks (e.g., 3-methylfuran) with relative standard deviations <4% for precision .

Basic: How should researchers design in vitro assays to assess the acute toxicity of this compound compounds?

Methodological Answer:

- Cell Lines : Use epithelial or hepatic cells (e.g., HepG2) due to acrylonitrile’s metabolic activation in the liver .

- Dosage Range : Include sub-lethal concentrations (e.g., 1–100 µM) to assess dose-response relationships.

- Biomarkers : Measure DNA adducts (e.g., via LC-MS) or unscheduled DNA synthesis (UDS) in liver cells .

- Controls : Include acrylonitrile as a reference compound for comparative toxicity profiling .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound-metal interfaces?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy in modeling charge transfer .

- Interface Dipole Analysis : Calculate contributions from (i) partial charge transfer (chemisorption) and (ii) metal surface dipole modification .

- Validation : Compare predicted work function shifts (e.g., acrylonitrile on Cu/Ni/Fe) with photoelectron spectroscopy data .

Advanced: What strategies resolve contradictions in copolymer composition data when synthesizing this compound-based polymers?

Methodological Answer:

- Nonlinear Reactivity Ratios : Use Mortimer-Tidwell nonlinear least-squares analysis to refine monomer ratios (e.g., r₁ = 1.29 for acrylonitrile, r₂ = 0.96 for methyl acrylate) .

- Experimental Design : Prioritize low monomer feed compositions (e.g., f_A0 ≈ 0.03) to reduce confidence interval widths .

- Triplicate Sampling : Analyze 18 samples in triplicate to achieve RSD <4% .

Advanced: What systematic review frameworks are recommended for evaluating the carcinogenic potential of this compound derivatives?

Methodological Answer:

- ATSDR/OHAT Framework : An 8-step process including problem formulation, risk of bias assessment, and confidence rating .

- Outcome Prioritization : Focus on CNS tumors, Zymbal gland carcinomas, and DNA adduct data from rodent studies .

Advanced: How do monomer reactivity ratios influence the design of this compound copolymerization experiments?

Methodological Answer:

- Feed Composition : High acrylonitrile content (>90%) requires feeds with excess methyl acrylate to balance reactivity .

- Real-Time FTIR : Collect 50+ data points per feed to improve composition accuracy .

- Confidence Intervals : Use Hessian matrix analysis to identify optimal experimental regions for reactivity ratio estimation .

Advanced: What experimental approaches validate the environmental partitioning behavior of this compound?

Methodological Answer:

- Henry’s Law Constant : Measure experimentally (not estimated) to refine air-water partitioning models .

- Bioaccumulation Assays : Use lower trophic organisms (e.g., algae) to assess bioconcentration factors (BCFs) .

- Site-Specific Sampling : Analyze atmospheric and groundwater levels near industrial sources .

Basic: What are the critical considerations for ensuring reproducibility in this compound synthesis protocols?

Methodological Answer:

- Purification : Recrystallize from DMSO/ethanol to achieve ≥98% purity .

- Storage : Store at 2–8°C to prevent degradation .

- Documentation : Report solvent, initiator, and temperature parameters explicitly .

Advanced: How can in silico models inform the design of this compound derivatives with targeted biological activity?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., methoxy groups) with IC₅₀ values (e.g., 3 µM for EGFR inhibition) .

- Docking Simulations : Predict binding affinity to tyrosine kinase domains using crystal structures .

- Metabolite Prediction : Use tools like SWIFT-Review to filter literature for metabolic pathways and toxicity endpoints .

Notes

- Evidence Sources : Avoided commercial data (e.g., market reports in ).

- Methodological Focus : Emphasized experimental design, data reconciliation, and systematic reviews.

- Advanced/Basic Distinction : Differentiated synthesis/characterization (basic) from computational modeling and copolymer kinetics (advanced).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.